An In-depth Technical Guide to 2-Allylanisole: Chemical Structure and Properties
An In-depth Technical Guide to 2-Allylanisole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylanisole, also known as 1-allyl-2-methoxybenzene, is an organic aromatic ether that holds interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental data. While information on its biological activities is still emerging and often undifferentiated from its isomers, this document consolidates the available knowledge, focusing on data pertinent to research and development.
Chemical Structure and Identification
2-Allylanisole is a substituted benzene ring with a methoxy group and an allyl group at positions 1 and 2, respectively. Its chemical structure is foundational to its reactivity and potential biological interactions.
Table 1: Chemical Identification of 2-Allylanisole
| Identifier | Value |
| IUPAC Name | 1-Allyl-2-methoxybenzene |
| Synonyms | 2-Allylanisole |
| CAS Number | 3698-28-0[1] |
| Molecular Formula | C₁₀H₁₂O[1] |
| Molecular Weight | 148.20 g/mol [1] |
| InChI | 1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3[1] |
| SMILES | COc1ccccc1CC=C[1] |
Physicochemical Properties
Understanding the physical and chemical properties of 2-allylanisole is crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of 2-Allylanisole
| Property | Value | Reference |
| Physical Form | Liquid | [1] |
| Density | 0.962 g/mL at 25 °C | [1] |
| Flash Point | 76.7 °C (170.1 °F) | [1] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Synthesis of 2-Allylanisole
A common and effective method for the synthesis of 2-allylanisole is the Claisen rearrangement of allyl phenyl ether. This pericyclic reaction involves the thermal rearrangement of the ether to its ortho-allyl phenol isomer, followed by methylation.
Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether
Workflow for the Synthesis of 2-Allylanisole
Caption: General synthesis workflow for 2-allylanisole.
Methodology:
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Synthesis of Allyl Phenyl Ether: Phenol is deprotonated with a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone). Allyl bromide is then added, and the reaction mixture is heated to reflux to form allyl phenyl ether via a Williamson ether synthesis.
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Claisen Rearrangement: The purified allyl phenyl ether is heated in a high-boiling solvent or neat. The-sigmatropic rearrangement occurs, yielding 2-allylphenol as the primary product.[2][3]
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Methylation: The resulting 2-allylphenol is then methylated using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base to yield the final product, 2-allylanisole.
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Purification: The crude product is purified by distillation under reduced pressure or column chromatography.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-allylanisole. The following tables summarize the expected spectroscopic data based on the structure of the molecule and data for analogous compounds.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for 2-Allylanisole (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 6.80 | m | 4H | Ar-H |
| ~ 5.95 | m | 1H | -CH=CH₂ |
| ~ 5.10 | m | 2H | -CH=CH ₂ |
| ~ 3.80 | s | 3H | -OCH ₃ |
| ~ 3.40 | d | 2H | Ar-CH ₂- |
Note: These are predicted values and may vary slightly in experimental conditions.
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Spectral Data for 2-Allylanisole (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157 | C -OCH₃ (Aromatic) |
| ~ 137 | -C H=CH₂ |
| ~ 130 | C -CH₂ (Aromatic) |
| ~ 127 | Ar-C H |
| ~ 126 | Ar-C H |
| ~ 120 | Ar-C H |
| ~ 115 | -CH=C H₂ |
| ~ 110 | Ar-C H |
| ~ 55 | -OC H₃ |
| ~ 34 | Ar-C H₂- |
Note: These are predicted values and may vary slightly in experimental conditions.
Infrared (IR) Spectroscopy
Table 5: Key IR Absorption Bands for 2-Allylanisole
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3080 | C-H stretch | =C-H (alkene) |
| ~ 3000 | C-H stretch | Ar-H |
| ~ 2940, 2835 | C-H stretch | -CH₃, -CH₂- |
| ~ 1640 | C=C stretch | Alkene |
| ~ 1600, 1490 | C=C stretch | Aromatic ring |
| ~ 1245 | C-O stretch | Aryl ether |
| ~ 750 | C-H bend | ortho-disubstituted benzene |
Biological and Pharmacological Properties
The biological activities of 2-allylanisole are not as extensively studied as its isomer, 4-allylanisole (estragole). Much of the available literature on "allylanisole" refers to estragole, which has known insecticidal, anti-inflammatory, and anti-toxoplasma properties.[4]
Research on the closely related compound, 2-allylphenol, has demonstrated significant antifungal activity against various plant pathogens, including Botrytis cinerea.[5] Derivatives of 2-allylphenol have shown that modifications to the allyl side chain and the phenolic hydroxyl group can influence their antifungal efficacy.[6] This suggests that 2-allylanisole may also possess bioactivity, warranting further investigation.
Logical Relationship of Antifungal Activity of Related Compounds
Caption: Hypothesized antifungal activity of 2-allylanisole.
Safety and Handling
2-Allylanisole is classified as a combustible liquid and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Allylanisole is a valuable compound for research in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties. While detailed experimental protocols for its synthesis and comprehensive biological activity data are not yet fully available in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the biological and pharmacological potential of 2-allylanisole, distinguishing its effects from those of its isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement - Dialnet [dialnet.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]
- 6. rsc.org [rsc.org]
